molecular formula C7H3Cl2F3 B1448898 1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene CAS No. 1803718-54-8

1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene

Cat. No.: B1448898
CAS No.: 1803718-54-8
M. Wt: 215 g/mol
InChI Key: BCBWOCULBNNNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the chlorination and fluorination of a benzene derivative under controlled conditions. The reaction may involve the use of reagents such as chlorine gas, fluorine gas, or other halogenating agents in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be used in the study of biological systems and interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups and the nature of the interactions with other molecules. For example, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 1,4-Dichlorobenzene
  • 2,5-Dichlorobenzotrifluoride

Uniqueness

1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBWOCULBNNNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230250
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803718-54-8
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803718-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene
Reactant of Route 3
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene
Reactant of Route 6
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.